molecular formula C21H24N2O2S B1606465 9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]- CAS No. 16140-27-5

9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]-

Cat. No. B1606465
CAS RN: 16140-27-5
M. Wt: 368.5 g/mol
InChI Key: WKUYEBVLTZDQDV-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and material science. This compound is known for its unique chemical properties, which make it an ideal candidate for various research studies.

Scientific Research Applications

Photolabile Amine Protecting Group for Multistep Flow Synthesis

Research has demonstrated the optimization of 9-hydroxymethylxanthene derivatives as a photolabile protecting group for amines in flow chemistry, showcasing excellent deprotection yields in both protic and aprotic solvents. These compounds, including 9-methylxanthene and 2-methoxy-9-methylxanthene, exhibit good stability under various conditions and have been utilized for the protection and deprotection of a variety of amines. A notable application includes the multistep continuous-flow synthesis of a piperazinylcarbonyl-piperidine derivative, leveraging 2-methoxy-9-methylxanthene as a key protecting group in an orthogonal manner (Han Yueh, Anastasia Voevodin, & A. Beeler, 2015).

Heterocyclic Scaffold in Biologically Active Compounds

9H-Thioxanthen-9-ones serve as an important class of compounds, often used as a common heterocyclic scaffold in biologically active and medicinally significant compounds. The synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives labeled with carboxyl-14 highlights their relevance in medicinal chemistry (M. Javaheri et al., 2016).

Opiate Analgesic Development

The structural modification of xanthene-9-spiro-4'-piperidine nuclei has been investigated for the development of opiate analgesics with improved pharmacological properties. Introducing a hydroxyl group into the 4-position of the xanthenespiropiperidine nucleus has yielded potent mu-opiate agonists, demonstrating the compound's utility in drug development (R. Galt et al., 1989).

Photocleavable Protecting Group for Primary Alcohols

The 9-phenylxanthyl (pixyl or Px) moiety has been investigated as a potential photocleavable protecting group for primary alcohols. This research offers insights into innovative methodologies for protecting sensitive functional groups during chemical synthesis, further highlighting the compound's versatility in organic chemistry (A. Mišetić & M. Boyd, 1998).

Visible Light Photoinitiators for Polymerization

The development of thioxanthone-based acrylated one-component visible light photoinitiators showcases the application of 9H-thioxanthen-9-one derivatives in material science, particularly in photopolymerization and coatings. These photoinitiators demonstrate excellent migration stability, making them suitable for use in sensitive applications such as food packaging or biomedical fields (Qingqing Wu et al., 2017).

properties

IUPAC Name

4-(hydroxymethyl)-1-(2-piperidin-1-ylethylamino)thioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c24-14-15-8-9-17(22-10-13-23-11-4-1-5-12-23)19-20(25)16-6-2-3-7-18(16)26-21(15)19/h2-3,6-9,22,24H,1,4-5,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUYEBVLTZDQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC2=C3C(=C(C=C2)CO)SC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167147
Record name SW-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]-

CAS RN

16140-27-5
Record name SW-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016140275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002702047
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SW-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SW-6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOE3WN5620
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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